Gestonorone caproate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Gestonoron-Caproat wird durch Veresterung von Gestronol (17α-Hydroxy-19-Norprogesteron) mit Capronsäure (Hexansäure) synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Gestonoron-Caproat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Veresterungsreaktion wird in großen Reaktoren durchgeführt, und das Produkt wird durch Kristallisations- und Filtrationstechniken gereinigt .
Chemische Reaktionsanalyse
Reaktionstypen
Gestonoron-Caproat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Reduktion an den C5-, C3- und C20-Positionen.
Hydrolyse: Hydrolyse der Esterbindung unter Bildung von Gestronol und Capronsäure.
Häufige Reagenzien und Bedingungen
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Hydrolyse: Säure- oder Basenbedingungen können für die Hydrolyse verwendet werden, wobei Reagenzien wie Salzsäure (HCl) oder Natriumhydroxid (NaOH) verwendet werden.
Hauptprodukte
Analyse Chemischer Reaktionen
Types of Reactions
Gestonorone caproate undergoes several types of chemical reactions, including:
Reduction: Reduction at the C5, C3, and C20 positions.
Hydrolysis: Hydrolysis of the ester bond to yield gestronol and caproic acid.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Wissenschaftliche Forschungsanwendungen
Gestonoron-Caproat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Behandlung von gutartiger Prostatahyperplasie und Endometriumkarzinom eingesetzt.
Biologie: Forschung zu seinen Auswirkungen auf Hormonrezeptoren und seine Rolle als Gestagen.
Chemie: Studien zu seiner Synthese, Stabilität und Reaktivität.
Industrie: Seine Verwendung bei der Formulierung von pharmazeutischen Produkten.
Wirkmechanismus
Gestonoron-Caproat wirkt als Agonist des Progesteronrezeptors, dem biologischen Ziel von Gestagenen wie Progesteron . Es bindet an den Progesteronrezeptor und imitiert die Wirkung von natürlichem Progesteron. Diese Bindung führt zur Modulation der Genexpression und anschließenden physiologischen Wirkungen, wie z. B. der Hemmung der Gonadotropinsekretion .
Wirkmechanismus
Gestonorone caproate acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It binds to the progesterone receptor, mimicking the effects of natural progesterone. This binding leads to the modulation of gene expression and subsequent physiological effects, such as the inhibition of gonadotropin secretion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gestronol: Die Stammverbindung von Gestonoron-Caproat mit ähnlicher Gestagenaktivität.
Norethisteron: Ein weiteres synthetisches Gestagen mit unterschiedlichen pharmakokinetischen Eigenschaften.
Medroxyprogesteronacetat: Ein weit verbreitetes Gestagen mit unterschiedlichen klinischen Anwendungen.
Einzigartigkeit
Gestonoron-Caproat ist einzigartig aufgrund seiner spezifischen Veresterung mit Capronsäure, die seine pharmakokinetischen Eigenschaften verbessert, wie z. B. eine verlängerte Wirkdauer und eine verbesserte Bioverfügbarkeit bei intramuskulärer Verabreichung .
Biologische Aktivität
Gestonorone caproate, a synthetic progestogen, is primarily used in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer. Its biological activity is characterized by its potent agonistic effect on the progesterone receptor, which underlies its therapeutic applications. This article explores the pharmacodynamics, clinical efficacy, and metabolic pathways of this compound, supported by data tables and relevant case studies.
Chemical and Pharmacological Profile
This compound is chemically classified as a progestin with the molecular formula and a molecular weight of 414.58 g/mol. It is known for its long-acting properties and is administered via intramuscular injection, typically at doses ranging from 100 to 200 mg weekly .
- Progesterone Receptor Agonism : this compound acts as an agonist for the progesterone receptor, leading to various biological effects including anti-androgenic activity in prostate tissues.
- Inhibition of Testosterone Uptake : It decreases testosterone uptake in the prostate gland, contributing to its therapeutic effects in BPH .
Pharmacodynamics
This compound exhibits high potency compared to other progestogens. In animal studies, it has been shown to be approximately 20 to 25 times more potent than progesterone when administered subcutaneously . The compound's pharmacokinetics reveal that after administration, peak plasma concentrations are reached within approximately three days, with a half-life of about 7.5 days .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Molecular Weight | 414.58 g/mol |
Peak Plasma Concentration | 420 ± 160 ng/mL |
Time to Peak Concentration | 3 ± 1 days |
Elimination Half-Life | 7.5 ± 3.1 days |
Excretion (Feces:Urine Ratio) | 72%:28% |
Clinical Efficacy in Benign Prostatic Hyperplasia
A notable clinical study involving 30 male patients with BPH demonstrated significant improvements in urinary flow rates and residual urine volume following treatment with this compound. The study reported a decrease in residual urine in 78% of patients after a treatment period of 2 to 3 months .
Case Study Summary
- Study Design : Randomized controlled trial with intramuscular administration of this compound (200 mg weekly).
- Outcomes :
- Improvement in urinary flow rates.
- Decrease in urethral occlusion observed in follow-up cystopanendoscopy.
Side Effects and Safety Profile
While this compound is generally well-tolerated, it has been associated with side effects such as decreased libido and worsened glucose tolerance in men . Injection site reactions are also common but typically mild.
Metabolic Pathways
The metabolism of this compound involves reduction at specific carbon positions (C3, C5, C20), leading to various metabolites that retain progestogenic activity. Notably, it undergoes both and reductions, although the latter is reduced compared to natural progesterone due to its caproate ester structure .
Table 2: Metabolites of this compound
Metabolite | Description |
---|---|
Isomers of 19-norpregnanetriol | Major metabolites formed |
Isomers of 19-norpregnanediol-20-one | Indicates metabolic pathway |
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-4-5-6-7-24(29)30-26(17(2)27)15-13-23-22-10-8-18-16-19(28)9-11-20(18)21(22)12-14-25(23,26)3/h16,20-23H,4-15H2,1-3H3/t20-,21+,22+,23-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURCMZMFZXXQDJ-UKNJCJGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871837 | |
Record name | Gestonorone caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-28-7 | |
Record name | Gestonorone caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestonorone caproate [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gestonorone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gestonorone caproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gestonorone caproate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTONORONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38E620NS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does gestonorone caproate influence the levels of luteinizing hormone (LH) in the body?
A2: [] Yes, research indicates that treatment with this compound can suppress plasma LH and serum LH levels. This effect is also observed with another antiandrogen, cyproterone acetate. []
Q2: What is the impact of this compound on the mammary gland development in fetuses?
A3: [] Studies on mice have shown that administering this compound during the initial differentiation of mammary gland rudiments in fetuses can lead to the feminization of some mammary rudiments in male fetuses. [] The exact mechanisms behind this are still under investigation, but androgenic, antiandrogenic, or antigonadotropic effects of the progestogen are considered as possibilities.
Q3: Has this compound demonstrated any clinical efficacy in treating BPH?
A4: [, ] Yes, several studies have explored the use of this compound in managing BPH. Clinical results suggest that it can bring about both subjective and objective improvements in patients, with some studies reporting a reduction in residual urine volume and improvement in uroflowmetry. [] Additionally, cystoscopic examinations after treatment have suggested a reduction in urethral lumen occlusion in a significant proportion of patients. []
Q4: Are there any histological changes observed in endometrial carcinoma after treatment with this compound?
A6: [] Yes, studies involving pre-hysterectomy administration of this compound in patients with stage I endometrial carcinoma have revealed notable histological changes. The treatment generally led to tumor regression and increased differentiation, particularly in tumors that initially exhibited some degree of differentiation. []
Q5: What are some of the limitations of using this compound?
A7: [] Despite its potential benefits, this compound use comes with certain limitations. A significant concern is the potential for side effects, especially those related to sexual function. Progestational agents like this compound can interfere with the pituitary-gonadal axis, leading to sexual dysfunction in some patients. [] Another point to note is the potential for prostate cancer to co-exist with BPH, which necessitates careful diagnosis and monitoring as antiandrogen therapy might mask or influence the progression of prostate cancer. []
Q6: How does the duration of this compound treatment affect its efficacy in reducing prostate size?
A8: [] Studies using transrectal ultrasonography to monitor prostatic weight in patients undergoing this compound treatment for BPH have provided insights into the impact of treatment duration. The findings suggest that while discontinuation of treatment often leads to prostate re-enlargement, continuous administration might not always guarantee a consistent reduction in size. [] While some cases show continued size reduction with prolonged treatment, others demonstrate an initial rapid decrease followed by stabilization or even gradual re-enlargement despite continued therapy. []
Q7: Has research identified any specific genes associated with the risk of developing BPH that could be potential targets for this compound?
A9: [] Yes, a genome-wide association study (GWAS) has identified a potential link between a variant in the progesterone receptor (PGR) gene and BPH risk. [] This finding is particularly relevant as this compound is a PGR agonist and its mechanism of action involves interacting with the progesterone receptor. [] This discovery highlights the potential of using genetic information to identify individuals who might benefit most from this compound treatment.
Q8: Have there been any observations of specific cell types within prostatic tissue following this compound treatment?
A10: [] Yes, during electron microscopic studies on the effects of this compound on benign prostatic hyperplasia, researchers have observed the presence of endocrine or argyrophil cells in prostatic adenoma tissue. [] While the significance of this finding is not fully understood, it suggests that this compound might influence the cellular composition of prostatic tissue, potentially contributing to its therapeutic effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.